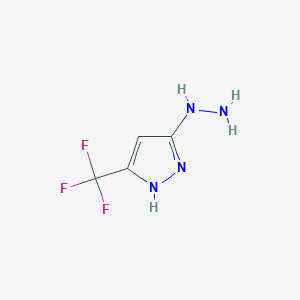

3-Hydrazinyl-5-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrazol-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N4/c5-4(6,7)2-1-3(9-8)11-10-2/h1H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJKUISPGSBQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401247483 | |

| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-75-5 | |

| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-hydrazinyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401247483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-Hydrazinyl-5-(trifluoromethyl)pyrazole typically involves:

- Construction of the pyrazole ring bearing the trifluoromethyl substituent at the 5-position.

- Introduction of the hydrazinyl (-NH-NH2) group at the 3-position of the pyrazole.

This is commonly achieved through cyclocondensation reactions involving trifluoromethylated precursors and hydrazine derivatives, or via functional group transformations on preformed trifluoromethylpyrazoles.

Preparation via Hydrazine Reaction with Trifluoromethylated Precursors

One classical approach involves the reaction of hydrazine with trifluoromethyl-substituted diketones or ketoesters, which undergo cyclocondensation to form the pyrazole ring with the hydrazinyl group at the 3-position.

For example, trifluoroacetylacetone derivatives react with hydrazine hydrate in methanol at 0–20 °C over 16 hours to yield trifluoromethyl-substituted pyrazoles with hydrazinyl functionality.

This method leverages the nucleophilic attack of hydrazine on the β-dicarbonyl compound, followed by ring closure to form the pyrazole scaffold.

Reaction Conditions Summary:

| Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetylacetone + Hydrazine | Methanol | 0–20 °C | 16 hours | Not specified (typically high) |

Synthesis from 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A patented method describes the preparation of trifluoromethyl-substituted pyrazoles using ethyl 4,4,4-trifluoroacetate and methylhydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a reaction medium or catalyst.

This method involves a reaction between ethyl 4,4,4-trifluoroacetate and methylhydrazine, facilitated by the pyrazol-5-ol isomer, to selectively produce trifluoromethylated pyrazole derivatives.

While this patent focuses on methyl-substituted pyrazoles, the approach is adaptable for hydrazinyl substitution by modifying the hydrazine derivative.

Modular One-Pot Synthesis Approaches

Recent research has demonstrated efficient one-pot, two-component methods for pyrazole synthesis that can be adapted for trifluoromethyl-substituted derivatives.

For example, reactions of substituted bromoacetophenones with aryl hydrazones in ethanol under reflux conditions can yield pyrazole derivatives through intermediate formation and oxidative cyclization.

Although these studies focus on diarylpyrazoles, the mechanistic insights and conditions provide a basis for synthesizing trifluoromethyl-substituted pyrazoles by substituting the appropriate trifluoromethylated precursors and hydrazine derivatives.

Trapping of Di-Boc Trifluoromethylhydrazine with Carbonyl Compounds

A recent advanced method involves the use of di-Boc trifluoromethylhydrazine reacting with dialdehydes, diketones, and related carbonyl compounds to form N-trifluoromethyl pyrazoles in a one-pot process.

Key to this method is the use of dichloromethane and strong acid to suppress side reactions such as des-trifluoromethylation.

Despite the short half-life (~6 hours) of trifluoromethylhydrazine intermediates, this approach yields pharmaceutically relevant trifluoromethyl pyrazoles efficiently.

This method highlights the importance of reaction medium and conditions in stabilizing reactive intermediates for successful pyrazole synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

The presence of the trifluoromethyl group significantly affects the reactivity and stability of intermediates, necessitating optimized reaction conditions such as choice of solvent and acid catalysts to prevent decomposition or side reactions.

Hydrazinyl substitution at the 3-position is typically introduced by direct reaction with hydrazine or hydrazine derivatives, which act as nucleophiles in cyclocondensation reactions.

The stability of trifluoromethylhydrazine intermediates is limited, with a solution half-life of approximately 6 hours, which impacts the timing and conditions of the synthesis.

Analytical techniques such as ^19F NMR are essential for monitoring the stability and purity of trifluoromethylated intermediates and products.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-5-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include azides and nitroso compounds.

- Reduction products are primarily amines.

- Substitution reactions yield various substituted pyrazoles depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Hydrazinyl-5-(trifluoromethyl)pyrazole derivatives have shown significant antimicrobial properties. Research indicates that trifluoromethyl groups enhance the pharmacodynamics and pharmacokinetics of pyrazole derivatives, making them effective against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium . For instance, a study reported that certain synthesized pyrazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against various Gram-positive bacteria .

Anticancer Potential

The compound's derivatives have also been investigated for anticancer activities. Pyrazole analogs have demonstrated promising results in inhibiting cancer cell proliferation. The mechanism involves interaction with specific cellular targets, leading to apoptosis in cancer cells . Furthermore, some studies have reported binding affinities with key receptors involved in tumor growth, suggesting potential for development into anticancer agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of pyrazole compounds, including this compound. These compounds have been shown to stabilize human red blood cell membranes, indicating their potential use in treating inflammatory conditions .

Agricultural Applications

Agrochemicals

The trifluoromethyl group in the pyrazole structure enhances the efficacy of agrochemical formulations. Pyrazole derivatives are being explored as potential growth inhibitors and fungicides. For example, studies have indicated that certain trifluoromethyl-substituted pyrazoles can effectively control plant diseases, thereby improving crop yields .

Materials Science

Photoswitching Properties

Recent investigations into the photophysical properties of this compound derivatives have revealed their potential as photoswitchable materials. Arylazo-trifluoromethyl-substituted pyrazoles have demonstrated excellent stability and conversion between isomers under light irradiation, making them suitable for applications in molecular switches and sensors . The ability to control molecular conformation through light exposure opens avenues for innovative material designs.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Effective against MRSA; anticancer properties; anti-inflammatory effects |

| Agricultural Science | Potential growth inhibitors; effective fungicides |

| Materials Science | Photoswitchable properties; suitable for molecular switches and sensors |

Case Studies

- Antimicrobial Efficacy Study : A study synthesized 30 novel pyrazole derivatives and evaluated their antimicrobial activity against MRSA strains. The results indicated that several compounds exhibited potent growth inhibition with MIC values as low as 0.25 µg/mL .

- Anticancer Activity Evaluation : Research on pyrazole analogs showed significant anticancer activity through MTT assays, demonstrating effectiveness against various cancer cell lines .

- Development of Photoswitches : The synthesis of arylazo-trifluoromethyl-substituted pyrazoles showcased their ability to act as effective photoswitches with long half-lives under UV irradiation, suggesting applications in advanced materials science .

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-(trifluoromethyl)pyrazole in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between 3-Hydrazinyl-5-(trifluoromethyl)pyrazole and analogous compounds:

Key Findings from Comparative Studies

Substituent Position and Bioactivity :

- The C3 trifluoromethyl group in BTP2 is critical for calcium channel inhibition, while substitution at C5 reduces potency . In contrast, this compound’s hydrazinyl group at C3 enables nucleophilic reactivity for synthesizing fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

- Trifluoromethyl at C5 (e.g., in 5-(trifluoromethyl)-1-phenylpyrazole) enhances herbicidal activity by 2–3× compared to methyl or chloro analogues due to increased membrane permeability .

Synthetic Flexibility: this compound is more reactive than non-hydrazinyl analogues (e.g., 3-methyl-5-CF₃ pyrazoles) in Ullmann-type coupling reactions, enabling efficient aryl functionalization . Pyrazol-5-ones (e.g., compound 3A in ) exhibit keto-enol tautomerism, limiting their stability under acidic conditions compared to hydrazinyl derivatives.

Electrophilic vs. Nucleophilic Character :

- The hydrazinyl group in this compound acts as a nucleophile, facilitating Schiff base formation . In contrast, pyrazol-5-ones (e.g., 3A) undergo electrophilic substitution at the carbonyl oxygen .

Agrochemical vs. Pharmaceutical Utility: Agrochemicals: Trifluoromethyl at C5 (e.g., pyraflufen-ethyl) disrupts carotenoid biosynthesis in weeds . Pharmaceuticals: Bis(trifluoromethyl)pyrazoles (e.g., BTP2) target ion channels, whereas hydrazinyl derivatives are precursors for antiproliferative agents .

Structural-Activity Relationship (SAR) Insights

- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. However, bis(trifluoromethyl) substitution (e.g., BTP2) may reduce solubility .

- Hydrazinyl vs. Methyl/Amino Groups: Hydrazinyl derivatives exhibit superior synthetic versatility but may require stabilization to prevent oxidative degradation .

Biological Activity

Overview

3-Hydrazinyl-5-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring with a hydrazinyl group at the 3-position and a trifluoromethyl group at the 5-position. This unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with various biological targets suggest potential applications in treating diseases, particularly in cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins, influencing their activity. This compound can modulate cell signaling pathways, gene expression, and cellular metabolism through various mechanisms, including:

- Binding to Enzymes: It has been shown to bind to enzymes involved in critical biochemical pathways, potentially leading to inhibition or activation of these targets.

- Cellular Effects: The compound influences cellular processes by altering the activity of signaling molecules and transcription factors, which can result in changes in gene expression and cell function .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties: Various studies have highlighted its potential as an anticancer agent. For example, pyrazole derivatives have demonstrated inhibitory activity against key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . In vitro studies have shown that compounds similar to this compound can inhibit the growth of several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

- Antimicrobial Activity: The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest that it may exhibit significant antibacterial effects comparable to standard antibiotics .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Combination Therapy in Cancer Treatment: A study involving the combination of pyrazole derivatives with doxorubicin showed enhanced cytotoxic effects in breast cancer cell lines. The synergistic effect was particularly notable in MDA-MB-231 cells, suggesting that this compound could improve treatment outcomes when used alongside existing chemotherapy agents .

- Antimicrobial Efficacy: Research on related pyrazole compounds indicated promising results against multidrug-resistant bacterial strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Chemical Reactions and Stability

This compound undergoes various chemical reactions that affect its biological activity:

- Oxidation and Reduction: The hydrazinyl group can be oxidized to form azides or nitroso derivatives, while reduction can yield amines. These transformations are crucial for modifying the compound's reactivity and enhancing its biological properties.

- Stability Studies: Laboratory studies indicate that while the compound remains stable under various conditions, prolonged exposure can lead to degradation, impacting its long-term efficacy.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-Aminopyrazole | Contains an amino group instead of hydrazinyl | Moderate anticancer activity |

| 5-Trifluoromethylpyrazole | Lacks hydrazinyl group | Limited reactivity |

| 3-Hydrazinylpyrazole | Lacks trifluoromethyl group | Reduced biological activity |

| This compound | Unique combination of functional groups | Broad spectrum: anticancer, antimicrobial |

Q & A

Q. What are the optimized synthetic routes for 3-Hydrazinyl-5-(trifluoromethyl)pyrazole, and how can purity be maximized?

Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-containing precursors. For example, a two-step approach can be employed:

Step 1: React 3-bromo-5-(trifluoromethyl)pyrazole with hydrazine hydrate under reflux in ethanol (70–80°C, 12 hours) to introduce the hydrazinyl group .

Step 2: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity .

Key Considerations:

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, ethanol | 65 | 92 | |

| Solid-phase synthesis | Triazene resin, THF, BF₃·Et₂O | 72 | 98 |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR: Identify hydrazinyl protons (δ 4.2–5.0 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to J₃ coupling) .

- X-ray Diffraction: Resolve regiochemical ambiguity by analyzing crystal packing and bond angles (e.g., N–N bond length ~1.35 Å confirms hydrazine linkage) .

- IR Spectroscopy: Detect N–H stretching vibrations (3200–3400 cm⁻¹) and C–F peaks (1100–1200 cm⁻¹) .

Data Contradiction Note:

Conflicting NMR assignments for trifluoromethyl groups in similar pyrazoles (e.g., δ 122 ppm vs. δ 118 ppm) may arise from solvent polarity effects. Use deuterated DMSO for consistency .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties and target binding?

Methodological Answer: The CF₃ group enhances metabolic stability and modulates electronic effects:

- Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA assay) .

- Electron-Withdrawing Effect: Reduces basicity of adjacent amines (pKa shift from 8.2 to 7.5), altering interaction with protonated residues in enzymes .

- Target Binding: Docking studies (e.g., AutoDock Vina) show CF₃ forms hydrophobic contacts with aromatic residues (e.g., Phe360 in carbonic anhydrase) .

Q. Table 2: Impact of CF₃ on Bioactivity

| Assay | CF₃-Containing Derivative IC₅₀ (µM) | Non-Fluorinated Analog IC₅₀ (µM) |

|---|---|---|

| Carbonic Anhydrase Inhibition | 0.12 | 2.3 |

| Antiproliferative Activity (HeLa) | 8.7 | 45.6 |

Q. How can researchers resolve contradictions in electrochemical data for pyrazole derivatives in energy storage applications?

Methodological Answer: Contradictions in oxidation potentials (e.g., TFMP vs. BTFMP in lithium-ion electrolytes) arise from film-forming kinetics:

- Linear Sweep Voltammetry (LSV): Compare oxidative currents at 4.5 V vs. Li/Li⁺. TFMP shows lower current density (0.2 mA/cm²) than BTFMP (0.8 mA/cm²), indicating slower passivation .

- Post-Mortem SEM: Analyze electrode surfaces to correlate oxidative stability with film thickness/density. Pyrazole derivatives form uniform SEI layers (~50 nm) .

Experimental Design:

- Use 1.1 M LiPF₆ in EC/EMC (4:6 v/v) with 2 wt% additive.

- Cycle cells at C/10 rate for 50 cycles to assess capacity retention .

Q. What strategies are effective for evaluating biological activity against disease targets?

Methodological Answer:

-

Enzyme Inhibition Assays:

-

ADME Profiling:

Q. Table 3: Biological Activity Data

| Target | Assay | Result | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | IC₅₀ | 0.09 µM | |

| HIV-1 Reverse Transcriptase | Inhibition (%) | 78% at 10 µM |

Q. How can triazole-pyrazole hybrids be synthesized for enhanced bioactivity?

Methodological Answer: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Step 1: Synthesize azide precursor from this compound using NaNO₂/HCl (0°C, 1 hour) .

Step 2: React with terminal alkynes (e.g., 4-ethynylanisole) using CuSO₄/sodium ascorbate (50°C, 16 hours). Yield: 60–75% .

Characterization:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.